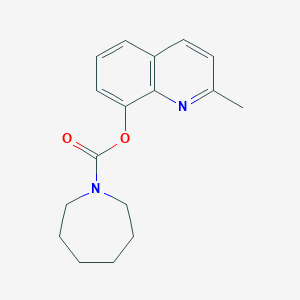

2-Methylquinolin-8-yl azepane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methylquinolin-8-yl azepane-1-carboxylate” is a chemical compound that belongs to the family of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds that have a wide array of interesting biological activities . The molecular formula of this compound is C16H18N2O2 .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in many research studies . For instance, a hydrazide derivative containing a quinoline moiety, namely 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been synthesized . The synthesis involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A significant application of this compound is in the enantioselective synthesis of saturated aza-heterocycles, which are crucial in bioactive compounds and therapeutic agents. The development of methods to functionalize the α-methylene C–H bonds of these systems enantioselectively is vital, especially in drug discovery. A study demonstrates the use of palladium catalysis for the enantioselective α-C–H coupling of a wide range of amines, including azepanes, showcasing the compound's role in creating highly selective and regioselective chemical structures (Jain et al., 2016).

Catalysis and Chemical Reactions

Another study describes a methodology for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, employing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This process highlights the compound's potential in facilitating selective chemical transformations (Shabashov & Daugulis, 2010).

Synthesis of Isoquinolines

The synthesis of highly substituted isoquinolines from 2-alkynyl-1-methylene azide aromatics demonstrates another application. This reaction, mediated by iodine, showcases the compound's utility in generating complex heterocyclic structures, which are valuable in various chemical and pharmaceutical contexts (Fischer et al., 2008).

Chemosensory Applications

The compound's derivatives, such as 8-hydroxyquinoline benzoates, have been synthesized and applied as colorimetric Hg2+-selective chemosensors. These derivatives exhibit selective sensing capabilities for Hg2+, demonstrating potential applications in environmental monitoring and safety (Cheng et al., 2008).

NLO Properties and Electronic Structure

Research on derivatives like 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND) involves DFT calculations, electronic structure, and nonlinear optical (NLO) analysis. These studies explore the electronic absorption spectra and natural bond orbital (NBO) analysis, highlighting the compound's relevance in materials science and optical applications (Halim & Ibrahim, 2017).

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-9-10-14-7-6-8-15(16(14)18-13)21-17(20)19-11-4-2-3-5-12-19/h6-10H,2-5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADQLFFOWMEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)N3CCCCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)

![N-(2,6-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2674598.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B2674603.png)